molecular formula C16H26N4O4 B6288444 12-Azido-dodecanoyl-OSu CAS No. 2489524-00-5

12-Azido-dodecanoyl-OSu

Cat. No.: B6288444
CAS No.: 2489524-00-5
M. Wt: 338.40 g/mol
InChI Key: BIBMATIFFFRTDK-UHFFFAOYSA-N
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Description

12-Azido-dodecanoyl-OSu: is a chemical compound widely used in click chemistry. It contains an azide group, making it a valuable reagent for bioconjugation processes. This compound is particularly useful as a hydrophobic bioconjugation linker, facilitating the attachment of various molecules in biological and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Azido-dodecanoyl-OSu typically involves the reaction of 12-azidododecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is produced under controlled conditions to meet the stringent requirements of pharmaceutical and research applications .

Mechanism of Action

The primary mechanism of action of 12-Azido-dodecanoyl-OSu involves its azide group, which participates in cycloaddition reactions. The azide group reacts with alkyne groups to form stable triazole rings, facilitating the conjugation of different molecules. This mechanism is crucial for its role in bioconjugation and click chemistry .

Comparison with Similar Compounds

  • 12-Azidododecanoic acid N-hydroxysuccinimide ester
  • 2,5-dioxopyrrolidin-1-yl 12-azidododecanoate
  • 12-Azidododecanoic acid NHS ester

Uniqueness: 12-Azido-dodecanoyl-OSu stands out due to its high reactivity and efficiency in click chemistry reactions. Its hydrophobic nature makes it particularly suitable for bioconjugation processes involving hydrophobic molecules. Additionally, its ability to undergo both copper-catalyzed and strain-promoted cycloaddition reactions provides versatility in various applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 12-azidododecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c17-19-18-13-9-7-5-3-1-2-4-6-8-10-16(23)24-20-14(21)11-12-15(20)22/h1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBMATIFFFRTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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